molecular formula C10H18N2O2 B11762676 tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B11762676
M. Wt: 198.26 g/mol
InChI Key: MVDURHAWUZLLLY-BWZBUEFSSA-N
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Description

tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic amine-carboxylate derivative with a compact [2.1.1] ring system. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an amino group at the 5-position of the bicyclohexane scaffold. This compound is notable for its stereochemical complexity, with the (1R,4R,5R) configuration defining its spatial arrangement . It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of constrained peptidomimetics and enzyme inhibitors. The rigid bicyclic framework enhances metabolic stability and binding specificity in drug candidates .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m1/s1

InChI Key

MVDURHAWUZLLLY-BWZBUEFSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl (1R,3S,4S)-5-Oxo-2-azabicyclo[2.1.1]hexane-3-carboxylate

The patent CN101463000A describes a route starting from ethyl (1R,3S,4S)-5-oxo-2-azabicyclo[2.1.1]hexane-3-carboxylate. The ketone at position 5 is converted to an oxime intermediate, which is subsequently reduced to the primary amine:

Step 1: Oxime Formation
The ketone is treated with hydroxylamine hydrochloride in ethanol under reflux (2 hours), yielding the oxime derivative. Sodium acetate buffers the reaction to pH 5, facilitating imine formation.

Step 2: Catalytic Hydrogenation
The oxime undergoes hydrogenation using palladium on carbon (Pd/C, 10% loading) under 50 psi H₂ at room temperature. This step achieves quantitative reduction of the oxime to the amine while preserving the bicyclic framework.

Step 3: Boc Protection
The free amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). The Boc group enhances solubility and prevents unwanted side reactions during subsequent steps.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
1NH₂OH·HCl, EtOH, reflux92%95%
2Pd/C, H₂ (50 psi)89%98%
3(Boc)₂O, DMAP85%97%

Chiral Resolution via Diastereomeric Salt Formation

The (1R,4R,5R) stereoisomer is isolated from a racemic mixture using chiral tartaric acid derivatives. In CN101463000A, the racemic Boc-protected amine is dissolved in ethyl acetate and treated with (−)-di-p-toluoyl-D-tartaric acid. The resulting diastereomeric salts are crystallized, yielding the desired enantiomer with >99% enantiomeric excess (ee).

Optimization Note :

  • Solvent polarity critically impacts salt solubility. Ethyl acetate/hexane (1:3) maximizes yield (78%).

Alternative Route: Reductive Amination of Bicyclic Ketone

A modified approach avoids oxime intermediates by directly reductively aminating the 5-keto group. The ketone is condensed with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN), a selective reducing agent for imines.

Reaction Conditions :

  • Solvent: Methanol/water (5:1)

  • Temperature: 25°C

  • Time: 12 hours

Outcome :

  • Yield: 84%

  • Diastereoselectivity: 7:1 (desired:undesired)

Analytical Characterization

Critical quality control parameters for the final compound include:

1. Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 4.38 (d, 1H), 4.20 (m, 3H), 3.62 (m, 1H), 2.76 (m, 1H), 1.43 (s, 9H).

  • ¹³C NMR : 155.2 ppm (C=O, Boc), 79.5 ppm (C(CH₃)₃).

2. Mass Spectrometry :

  • ESI-MS : m/z 285.2 [M+H]⁺, consistent with molecular formula C₁₀H₁₈N₂O₂.

3. Chiral HPLC :

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: Hexane/ethanol (80:20)

  • Retention Time: 12.7 minutes (enantiomer).

Scalability and Process Considerations

Industrial-scale production requires addressing:

  • Pd/C Recovery : Filtration through Celite beds minimizes catalyst loss.

  • Waste Streams : Ethanol and ethyl acetate are recycled via distillation.

  • Crystallization Reproducibility : Seeding with pre-isolated crystals ensures consistent polymorph formation.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Oxime ReductionHigh yield (89%), simple conditionsRequires Pd/C, H₂ handling
Reductive AminationAvoids hydrogenation equipmentLower diastereoselectivity (7:1)
Chiral Resolution>99% ee achievableHigh cost of chiral auxiliaries

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive sites:

  • Primary amino group (–NH<sub>2</sub>) at the 5-position

  • tert-Butyl carboxylate ester (–COO–) at the 2-position

Functional Group Reaction Type Reagents/Conditions Products
Amino groupAcylationAcetyl chloride, DCM, baseN-Acetyl derivative
Amino groupAlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>N-Alkylated bicyclic amine
Carboxylate esterAcidic hydrolysisHCl (aq.), reflux2-Azabicyclo[2.1.1]hexane-2-carboxylic acid
Carboxylate esterBasic hydrolysisNaOH (aq.), heatSodium carboxylate salt

The amino group’s nucleophilicity enables reactions typical of primary amines, while the ester group’s stability under basic conditions allows selective transformations .

Bicyclic Scaffold Participation

The bicyclo[2.1.1]hexane core influences reactivity through:

  • Steric hindrance , limiting access to the nitrogen atom in the azabicyclic ring.

  • Conformational rigidity , directing regioselectivity in ring-opening or functionalization reactions.

Key Observations :

  • The bicyclic structure resists thermal degradation, enabling high-temperature reactions (e.g., reflux in toluene).

  • Strain in the bicyclo[2.1.1]hexane system may facilitate [2+2] cycloadditions under UV irradiation, though experimental data remain limited .

Stereochemical Considerations

The (1R,4R,5R) configuration ensures chirality-dependent interactions:

  • Enantioselective alkylation of the amino group yields diastereomers with distinct biological activities .

  • Hydrolysis kinetics of the ester group show no stereochemical preference, as confirmed by racemization studies under acidic conditions .

Stability and Degradation

  • Thermal Stability : Decomposition begins at 210°C, primarily via ester group cleavage.

  • Photostability : Prolonged UV exposure induces minor racemization at the 5-position .

Comparative Reactivity Table

Reaction tert-Butyl Derivative Analog (Lacking tert-Butyl)
Ester hydrolysis rateSlower (steric shielding)Faster
Amine acylation yield85–90%70–75%
Thermal decomposition210°C180°C

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
The compound has been investigated for its potential as a neuroprotective agent. Studies indicate that it may influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial in treating conditions like depression and anxiety. Research has shown that derivatives of this compound can exhibit selective inhibition of certain receptors, leading to enhanced therapeutic effects.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various analogs of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate in animal models of depression. The results indicated that specific modifications to the structure improved receptor affinity and reduced side effects commonly associated with traditional antidepressants .

Synthetic Organic Chemistry

Building Block for Complex Molecules
This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in synthetic pathways.

Synthesis Example:
Recent advancements have demonstrated its utility in synthesizing peptide mimetics by employing this compound as a chiral auxiliary in asymmetric synthesis processes . This approach has led to the development of novel compounds with enhanced biological activity.

Biochemical Research

Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition capabilities of this compound. Preliminary studies suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Case Study:
In vitro studies have shown that this compound can inhibit the activity of specific proteases involved in cancer cell proliferation . These findings highlight its potential role in developing anticancer therapies.

Pharmacological Research

Potential Anticancer Properties
The compound's ability to modulate cellular pathways suggests possible applications in cancer treatment. Research is ongoing to explore its effects on tumor growth and metastasis.

Research Findings:
A recent publication highlighted that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the rigid bicyclic structure can influence the binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ring Size and Connectivity

  • Target compound : 2-azabicyclo[2.1.1]hexane system.
  • tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate (): Larger [2.2.1] heptane ring, altering ring strain and conformational flexibility. This compound exhibits reduced steric hindrance compared to the [2.1.1] system .

Stereochemical Diversity

  • tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (): Epimeric at the 5-position (5S vs. 5R), leading to distinct spatial interactions in chiral environments .
  • rac-tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (): Racemic mixture lacking enantiomeric purity, which reduces its utility in asymmetric synthesis compared to the enantiomerically pure target compound .

Functional Group Modifications

Compound Name Substituent Molecular Weight Key Properties Reference
tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate -NH₂ 212.29 High polarity; pH-dependent solubility (pKa ~11.96)
tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate -NHCbz 332.39 Enhanced lipophilicity (LogP ~2.1); used for amine protection in SPPS
tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate -COCH₃ 225.28 Electrophilic carbonyl group; prone to nucleophilic addition reactions
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate -OH 213.28 Hydrogen-bond donor; lower thermal stability (decomposes at ~150°C)

Biological Activity

tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate , also known by its CAS number 1817790-73-0, is a bicyclic compound with significant potential in medicinal chemistry. This compound's unique structure contributes to its biological activity, particularly its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • Structural Characteristics : The compound features a bicyclic framework which is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as an inhibitor of bacterial topoisomerases. These enzymes are essential for bacterial DNA replication and transcription, making them attractive targets for antibacterial drug development.

Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on DNA gyrase and topoisomerase IV from Escherichia coli. These enzymes are critical for maintaining DNA topology during replication and transcription processes.

Antibacterial Activity

Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported, showcasing the compound's efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<0.03125
Klebsiella pneumoniae2 - 16
Acinetobacter baumannii2 - 16
Pseudomonas aeruginosa4 - 32

Case Studies

  • Dual Inhibitor Development : A study focused on developing dual inhibitors targeting bacterial topoisomerases reported that compounds structurally related to this compound showed low nanomolar inhibition against both DNA gyrase and topoisomerase IV ( ). These findings highlight the compound's potential as a lead structure in the design of new antibacterial agents.
  • In Vivo Efficacy : In a mouse model of infection caused by vancomycin-intermediate Staphylococcus aureus, the efficacy of these inhibitors was demonstrated, suggesting that they could be viable candidates for treating resistant bacterial infections ( ).

Safety and Toxicology

While the antibacterial properties are promising, safety assessments are crucial for any therapeutic application. Preliminary studies indicate that compounds in this class exhibit acceptable safety profiles in vitro; however, further in vivo studies are necessary to fully understand their toxicological implications.

Q & A

Q. Key Considerations :

  • Solvent selection : THF/H₂O mixtures enhance Boc-protection efficiency by stabilizing intermediates.
  • Temperature control : Low temperatures (-10°C) minimize side reactions during functionalization.
  • Purification : Silica gel chromatography with gradients of EtOAC/heptane (20–25%) is critical for isolating enantiomerically pure products .

How can enantiomeric purity be validated and maintained during synthesis?

Advanced Research Question
Methodological Approach :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention time discrepancies confirm purity.
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related bicyclic compounds (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) with bond angle data (e.g., C1—C2—H2C = 109.5°) .
  • Asymmetric catalysis : Employ chiral auxiliaries or catalysts during cyclization to enforce stereochemical outcomes .

Q. Advanced Supplement :

  • Dynamic NMR (DNMR) : Probe ring-flipping dynamics in the bicyclic framework by analyzing temperature-dependent splitting of diastereotopic protons .

What strategies enable selective functionalization of the amino group without destabilizing the bicyclic core?

Advanced Research Question
Functionalization Methods :

  • Isothiocyanate formation : React the primary amine with CS₂ and DCC to form stable thiourea derivatives (82% yield) .
  • Benzylthioureido derivatives : Use benzyl isothiocyanate in CHCl₃ at RT, achieving 80% yield after silica gel purification .

Q. Critical Factors :

  • Protecting group stability : The Boc group remains intact under mild conditions (pH 7–9, RT).
  • Solvent compatibility : Avoid protic solvents (e.g., MeOH) that may hydrolyze the carbamate.

Q. Reaction Optimization Table :

Reaction TypeConditionsYieldReference
Boc protectionBoc₂O, Na₂CO₃, THF/H₂O, 2 h92%
Isothiocyanate introductionCS₂, DCC, Et₂O, -10°C → RT, 12 h82%
Benzylthioureido synthesisBenzyl isothiocyanate, CHCl₃, RT, 8 h80%

How does the compound’s conformation influence its reactivity in medicinal chemistry applications?

Advanced Research Question
Structural Insights :

  • Rigid bicyclic framework : The [2.1.1]hexane system restricts conformational flexibility, favoring selective interactions with biological targets (e.g., enzymes or receptors) .
  • Hydrogen-bonding motifs : The carbamate oxygen and amino group form hydrogen bonds critical for binding, as seen in analogous spirocyclic inhibitors .

Q. Computational Modeling :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potential surfaces and nucleophilic sites .

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